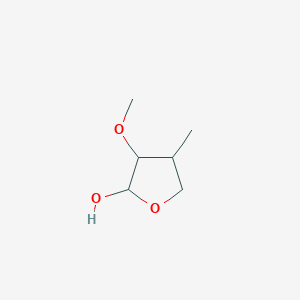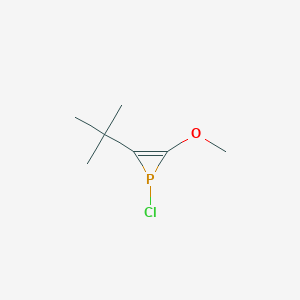
2-tert-Butyl-1-chloro-3-methoxy-1H-phosphirene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butyl-1-chloro-3-methoxy-1H-phosphirene is an organophosphorus compound characterized by the presence of a phosphirene ring, which is a three-membered ring containing phosphorus
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-1-chloro-3-methoxy-1H-phosphirene typically involves the reaction of tert-butyl chloride with a suitable phosphorus-containing precursor under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the phosphirene ring. Specific details on the reaction conditions, such as temperature and solvents, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while ensuring the safety and environmental compliance of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-tert-Butyl-1-chloro-3-methoxy-1H-phosphirene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of phosphines or other reduced phosphorus-containing compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the specific reaction and desired product .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a range of substituted phosphirene derivatives .
Wissenschaftliche Forschungsanwendungen
2-tert-Butyl-1-chloro-3-methoxy-1H-phosphirene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Wirkmechanismus
The mechanism of action of 2-tert-Butyl-1-chloro-3-methoxy-1H-phosphirene involves its interaction with molecular targets through its phosphorus atom. The compound can participate in various chemical reactions, such as nucleophilic substitution and coordination with metal centers, which are facilitated by the unique electronic properties of the phosphirene ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-tert-Butyl-1-chloro-3-methoxy-1H-phosphirene include other phosphirene derivatives and organophosphorus compounds, such as:
- 2-tert-Butyl-1-chloro-3-methoxy-1H-phosphirane
- 2-tert-Butyl-1-chloro-3-methoxy-1H-phosphole
- 2-tert-Butyl-1-chloro-3-methoxy-1H-phosphinine
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the phosphirene ring and the tert-butyl and methoxy substituents. These features confer distinct electronic and steric properties, making the compound valuable for specific applications in synthesis and catalysis .
Eigenschaften
CAS-Nummer |
118398-74-6 |
|---|---|
Molekularformel |
C7H12ClOP |
Molekulargewicht |
178.59 g/mol |
IUPAC-Name |
2-tert-butyl-1-chloro-3-methoxyphosphirene |
InChI |
InChI=1S/C7H12ClOP/c1-7(2,3)5-6(9-4)10(5)8/h1-4H3 |
InChI-Schlüssel |
TXSSIZKJZXSNCN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(P1Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


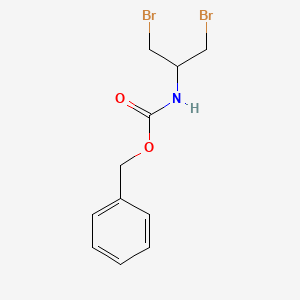
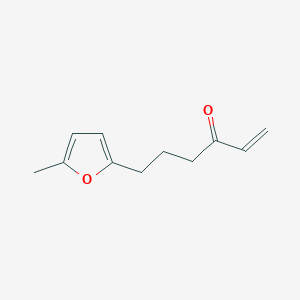

![(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanethioic S-acid](/img/structure/B14298315.png)
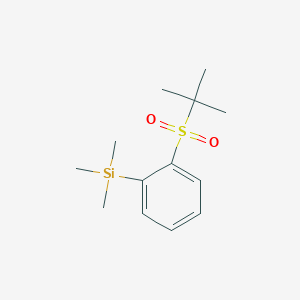
![4(1H)-Pyrimidinone, 2-methoxy-6-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14298319.png)
![Benzene, [(3,3-dimethyl-1-methylenebutyl)seleno]-](/img/structure/B14298347.png)
![1-Chloro-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene](/img/structure/B14298359.png)
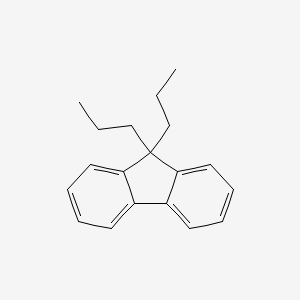
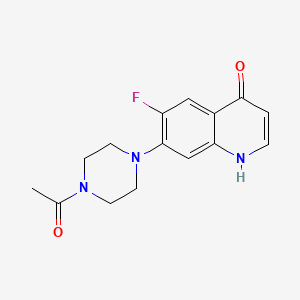
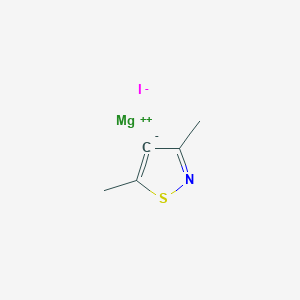
![Bicyclo[5.3.3]trideca-1(11),7,9,12-tetraene](/img/structure/B14298369.png)
![4,11,11-Trimethyl-8-methylidenebicyclo[8.1.0]undec-3-en-5-ol](/img/structure/B14298379.png)
